(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ER-119884 is a selective squalene synthase (SQS) inhibitor.
Applications De Recherche Scientifique
Cognitive Disorders and Schizophrenia
(Mazurov et al., 2012) discovered a compound (TC-5619) related to the chemical structure , showing potential in treating cognitive impairment associated with neurological disorders. This compound demonstrated selectivity for the central nervous system and showed positive effects in schizophrenia models. It was well tolerated in a clinical trial focusing on schizophrenia.
Potential Treatment for Cognitive Deficits
(Wishka et al., 2006) identified a compound (PHA-543,613) as a potential treatment for cognitive deficits in schizophrenia. This compound is a potent and selective alpha7 neuronal nicotinic acetylcholine receptor agonist, indicating its potential in cognitive performance enhancement.
Synthesis and Structural Analysis
(Bhatti et al., 2008) focused on synthesizing derivatives of the chemical structure to generate nicotinic acetylcholine receptor ligands. These compounds exhibited high affinity for certain receptor subtypes, indicating potential therapeutic applications.
Conformational Analysis
(Sonar et al., 2006) undertook the synthesis and structural analysis of related compounds to understand their biological activity. This research contributes to the development of pharmacologically interesting compounds.
Synthesis of Active Metabolites
(Chen et al., 2010) described the synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the potential of such compounds in therapeutic applications.
Spectroscopic Studies
(Iriepa et al., 2001) conducted spectroscopic studies on derivatives to establish their conformation, crucial for understanding their pharmacological properties.
Microbial Hydroxylation
(Wong & Burns, 1999) explored microbial hydroxylation of related compounds, offering insights into regio- and stereoselective transformations, significant for pharmaceutical synthesis.
Structural and Conformational Study of Esters
(Diez et al., 1991) synthesized and studied derivatives to determine their conformation in various media, aiding in the development of new pharmaceuticals.
Synthesis from Deoxyinososes
(Blattner & Ferrier, 1986) reported on synthesizing derivatives from natural carbohydrates, demonstrating a novel approach to creating pharmaceutical compounds.
X-Ray Crystallography
(Yang et al., 2008) utilized X-ray crystallography for structural characterization, essential for understanding drug-receptor interactions.
Propriétés
Formule moléculaire |
C25H30N2O3 |
---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(3R)-3-[2-[2-benzyl-6-(3-methoxypropoxy)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C25H30N2O3/c1-29-16-5-17-30-24-9-8-21(23(26-24)18-20-6-3-2-4-7-20)10-13-25(28)19-27-14-11-22(25)12-15-27/h2-4,6-9,22,28H,5,11-12,14-19H2,1H3/t25-/m1/s1 |
Clé InChI |
HVIKCINYHLGLMN-RUZDIDTESA-N |
SMILES isomérique |
COCCCOC1=NC(=C(C=C1)C#C[C@]2(CN3CCC2CC3)O)CC4=CC=CC=C4 |
SMILES |
O[C@]1(C#CC2=CC=C(OCCCOC)N=C2CC3=CC=CC=C3)CN4CCC1CC4 |
SMILES canonique |
COCCCOC1=NC(=C(C=C1)C#CC2(CN3CCC2CC3)O)CC4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(3R)-3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol 3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol ER 119884 ER-119884 ER119884 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.